Anti-inflammatory agent 75
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Overview
Description
Anti-inflammatory agent 75 is a compound known for its potent anti-inflammatory properties. It is part of a broader class of nonsteroidal anti-inflammatory drugs (NSAIDs) that work by inhibiting the activity of cyclooxygenase enzymes, which are involved in the synthesis of prostaglandins, key mediators of inflammation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Anti-inflammatory agent 75 typically involves multi-step organic reactions. One common synthetic route includes the reaction of 1-(2-aminophenyl)ethenone with pentane-2,4-dione using catalysts such as 4-toluenesulfonic acid, magnesium chloride, or cupric nitrate at elevated temperatures . This reaction yields 1-(2,4-dimethylquinoline-3-yl)ethenone, a key intermediate in the synthesis of this compound.
Industrial Production Methods
Industrial production of this compound often employs large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of eco-friendly and reusable catalysts is becoming increasingly common to meet environmental regulations and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
Anti-inflammatory agent 75 undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions often involve specific temperatures, pressures, and pH levels to ensure optimal reaction rates and yields .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield quinoline derivatives, while reduction can produce various hydroquinoline compounds .
Scientific Research Applications
Anti-inflammatory agent 75 has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of Anti-inflammatory agent 75 involves the inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are responsible for the synthesis of prostaglandins. By inhibiting these enzymes, this compound reduces the production of prostaglandins, thereby decreasing inflammation and pain . The molecular targets include the active sites of COX enzymes, and the pathways involved are primarily related to the inflammatory response .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Anti-inflammatory agent 75 include other NSAIDs such as ibuprofen, aspirin, and naproxen . These compounds share a common mechanism of action but differ in their chemical structures and specific pharmacological properties.
Uniqueness
What sets this compound apart from other NSAIDs is its unique chemical structure, which allows for more selective inhibition of COX-2 over COX-1. This selectivity reduces the risk of gastrointestinal side effects commonly associated with non-selective NSAIDs .
Properties
Molecular Formula |
C15H14O3 |
---|---|
Molecular Weight |
242.27 g/mol |
IUPAC Name |
(2Z)-6,6-dimethyl-2-phenacylidenepyran-3-one |
InChI |
InChI=1S/C15H14O3/c1-15(2)9-8-12(16)14(18-15)10-13(17)11-6-4-3-5-7-11/h3-10H,1-2H3/b14-10- |
InChI Key |
KNUHVWGTNHBMLV-UVTDQMKNSA-N |
Isomeric SMILES |
CC1(C=CC(=O)/C(=C/C(=O)C2=CC=CC=C2)/O1)C |
Canonical SMILES |
CC1(C=CC(=O)C(=CC(=O)C2=CC=CC=C2)O1)C |
Origin of Product |
United States |
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